molecular formula C24H26FNO5 B6120560 ethyl 3-(2-fluorobenzyl)-1-[3-(methoxycarbonyl)benzoyl]-3-piperidinecarboxylate

ethyl 3-(2-fluorobenzyl)-1-[3-(methoxycarbonyl)benzoyl]-3-piperidinecarboxylate

Cat. No. B6120560
M. Wt: 427.5 g/mol
InChI Key: LKPNAFCVVVVTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-fluorobenzyl)-1-[3-(methoxycarbonyl)benzoyl]-3-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the piperidinecarboxylate family and has been synthesized using a unique method that involves the use of specific reagents and conditions.

Mechanism of Action

The mechanism of action of ethyl 3-(2-fluorobenzyl)-1-[3-(methoxycarbonyl)benzoyl]-3-piperidinecarboxylate involves the inhibition of specific enzymes and pathways that are involved in the inflammatory response and cancer cell proliferation. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that play a crucial role in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of specific signaling pathways that are involved in cancer cell proliferation, such as the Akt/mTOR pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively investigated in various in vitro and in vivo models. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been found to possess significant antitumor activity in various cancer cell lines and animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-(2-fluorobenzyl)-1-[3-(methoxycarbonyl)benzoyl]-3-piperidinecarboxylate in lab experiments include its potent anti-inflammatory and analgesic effects, as well as its significant antitumor activity. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research and development of ethyl 3-(2-fluorobenzyl)-1-[3-(methoxycarbonyl)benzoyl]-3-piperidinecarboxylate. One potential direction is the development of novel drug formulations that can increase the solubility and bioavailability of this compound. Additionally, further investigation into the mechanism of action of this compound and its potential applications in the treatment of various diseases is warranted. Finally, the development of more potent and selective analogs of this compound could lead to the development of more effective drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of ethyl 3-(2-fluorobenzyl)-1-[3-(methoxycarbonyl)benzoyl]-3-piperidinecarboxylate involves the reaction of 2-fluorobenzylamine with a mixture of 3-(methoxycarbonyl)benzoyl chloride and triethylamine in dichloromethane. The resulting mixture is then stirred at room temperature for several hours, after which ethyl chloroformate is added, and the mixture is stirred for an additional period. The reaction mixture is then washed with water and dried with anhydrous sodium sulfate. The final product is obtained by purification using column chromatography.

Scientific Research Applications

Ethyl 3-(2-fluorobenzyl)-1-[3-(methoxycarbonyl)benzoyl]-3-piperidinecarboxylate has been extensively investigated for its potential applications in the field of medicine. It has been shown to exhibit promising anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. Furthermore, it has been found to possess significant antitumor activity, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

ethyl 3-[(2-fluorophenyl)methyl]-1-(3-methoxycarbonylbenzoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FNO5/c1-3-31-23(29)24(15-19-8-4-5-11-20(19)25)12-7-13-26(16-24)21(27)17-9-6-10-18(14-17)22(28)30-2/h4-6,8-11,14H,3,7,12-13,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPNAFCVVVVTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=CC(=CC=C2)C(=O)OC)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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